molecular formula C35H30N2O5 B11665474 Ethyl 2-({2-methoxy-5-[3-(naphthalen-1-yl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzyl}oxy)benzoate

Ethyl 2-({2-methoxy-5-[3-(naphthalen-1-yl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzyl}oxy)benzoate

Cat. No.: B11665474
M. Wt: 558.6 g/mol
InChI Key: CTBJIGZYADJCFQ-UHFFFAOYSA-N
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Description

ETHYL 2-({2-METHOXY-5-[3-(NAPHTHALEN-1-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YL]PHENYL}METHOXY)BENZOATE is a complex organic compound that features a quinazoline core, a naphthalene moiety, and an ethyl benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({2-METHOXY-5-[3-(NAPHTHALEN-1-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YL]PHENYL}METHOXY)BENZOATE typically involves multiple steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Naphthalene Moiety: This step often involves a Friedel-Crafts acylation reaction where a naphthalene derivative is introduced to the quinazoline core.

    Attachment of the Ethyl Benzoate Group: This is usually done through esterification reactions, where the benzoic acid derivative is reacted with ethanol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and naphthalene moieties.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions vary depending on the specific substitution but can include the use of halogenating agents, acids, or bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce quinazoline alcohols.

Scientific Research Applications

ETHYL 2-({2-METHOXY-5-[3-(NAPHTHALEN-1-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YL]PHENYL}METHOXY)BENZOATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structural features make it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-({2-METHOXY-5-[3-(NAPHTHALEN-1-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YL]PHENYL}METHOXY)BENZOATE involves its interaction with various molecular targets. The quinazoline core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The naphthalene moiety may contribute to the compound’s ability to intercalate with DNA or interact with other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as cancer therapeutics.

    Naphthalene Derivatives: Compounds like naphthalene diimides, which are studied for their electronic properties.

    Benzoate Esters: Compounds such as methyl benzoate, which are used in various industrial applications.

Uniqueness

ETHYL 2-({2-METHOXY-5-[3-(NAPHTHALEN-1-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YL]PHENYL}METHOXY)BENZOATE is unique due to its combination of a quinazoline core, naphthalene moiety, and ethyl benzoate group. This combination imparts unique chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C35H30N2O5

Molecular Weight

558.6 g/mol

IUPAC Name

ethyl 2-[[2-methoxy-5-(3-naphthalen-1-yl-4-oxo-1,2-dihydroquinazolin-2-yl)phenyl]methoxy]benzoate

InChI

InChI=1S/C35H30N2O5/c1-3-41-35(39)28-15-7-9-18-32(28)42-22-25-21-24(19-20-31(25)40-2)33-36-29-16-8-6-14-27(29)34(38)37(33)30-17-10-12-23-11-4-5-13-26(23)30/h4-21,33,36H,3,22H2,1-2H3

InChI Key

CTBJIGZYADJCFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=CC6=CC=CC=C65)OC

Origin of Product

United States

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